Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Descripción

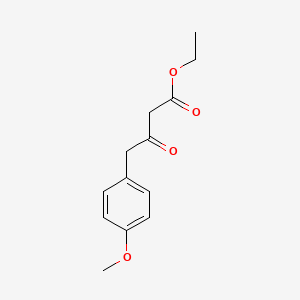

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566099 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32711-91-4 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 4 Methoxyphenyl 3 Oxobutanoate and Analogues

Direct Synthetic Routes to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Direct synthetic routes to this compound focus on constructing the molecule in a single key step, often involving carbon-carbon bond formation.

One of the most straightforward methods for the synthesis of esters is the Fischer esterification. organic-chemistry.orgchemguide.co.uk This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound, this would involve the reaction of 4-(4-methoxyphenyl)-3-oxobutanoic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The equilibrium of this reversible reaction is typically driven towards the product by removing water as it is formed or by using an excess of the alcohol. organic-chemistry.org

| Reactants | Catalyst | Product | Key Features |

| 4-(4-Methoxyphenyl)-3-oxobutanoic acid, Ethanol | H₂SO₄ or p-TsOH | This compound, Water | Reversible, acid-catalyzed condensation. organic-chemistry.org |

A variety of other reagents can also facilitate this transformation, often under milder conditions. For instance, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification can also yield the desired ester. organic-chemistry.org

The Claisen condensation is a fundamental reaction for the formation of β-keto esters. uomustansiriyah.edu.iqlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base, typically a sodium alkoxide. uomustansiriyah.edu.iq For the synthesis of this compound, a mixed Claisen condensation would be employed. This involves the reaction of ethyl acetate (B1210297) with a suitable ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate (B1229959), in the presence of a base like sodium ethoxide. youtube.com The enolate of ethyl acetate, formed by the action of the base, acts as the nucleophile, attacking the carbonyl carbon of the 4-methoxybenzoate ester. libretexts.orgyoutube.com

A crucial aspect of the Claisen condensation is the requirement for the starting ester (in this case, ethyl acetate) to have at least two α-hydrogens. libretexts.org One α-hydrogen is removed to form the enolate, and the second acidic proton on the resulting β-keto ester is removed by the alkoxide base, driving the reaction to completion. libretexts.org Subsequent acidification of the reaction mixture protonates the enolate to yield the final product. youtube.com

Another powerful acylation method involves the reaction of an enolate with an acyl halide or anhydride. For instance, the lithium enolate of ethyl acetate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to prevent self-condensation. This pre-formed enolate can then be reacted with 4-methoxyphenylacetyl chloride to yield this compound. This method offers excellent control and generally provides high yields of the desired β-keto ester. youtube.com

The use of organometallic reagents can also be employed. For example, a Reformatsky-type reaction involving an α-halo ester and a ketone or aldehyde in the presence of zinc metal can lead to β-hydroxy esters, which can then be oxidized to the corresponding β-keto esters.

| Reaction Type | Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| Mixed Claisen Condensation | Ethyl acetate | Methyl 4-methoxybenzoate | Sodium ethoxide | This compound |

| Acylation of Enolate | Ethyl acetate | 4-Methoxyphenylacetyl chloride | Lithium diisopropylamide (LDA) | This compound |

Functional Group Transformations and Derivatizations from this compound

This compound possesses multiple reactive sites, allowing for a variety of functional group transformations and the synthesis of a diverse range of derivatives.

The ketone and ester functionalities of this compound can undergo oxidation, although the specific outcomes depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to cleavage of the carbon-carbon bonds. For instance, oxidation with reagents like potassium permanganate (B83412) or chromic acid under harsh conditions could potentially cleave the molecule to produce 4-methoxybenzoic acid.

More controlled oxidation can be achieved. For example, the Baeyer-Villiger oxidation, which involves treating a ketone with a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester.

The carbonyl groups of this compound can be selectively reduced to form different derivatives.

The ketone group can be selectively reduced in the presence of the ester using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction would yield ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate.

To reduce both the ketone and the ester functionalities, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. This would result in the formation of 4-(4-methoxyphenyl)butane-1,3-diol.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed. google.com Under specific conditions, this method can be used to reduce the ketone or even cleave the benzylic C-O bond, depending on the reaction parameters.

| Starting Material | Reducing Agent | Major Product |

| This compound | Sodium borohydride (NaBH₄) | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

| This compound | Lithium aluminum hydride (LiAlH₄) | 4-(4-methoxyphenyl)butane-1,3-diol |

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution.

Transesterification: Heating the ester in the presence of another alcohol and an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group. For example, reacting this compound with methanol (B129727) under acidic conditions would produce mthis compound.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. For instance, treatment with ammonia would yield 4-(4-methoxyphenyl)-3-oxobutanamide.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-(4-methoxyphenyl)-3-oxobutanoic acid, by heating with aqueous acid or base. Basic hydrolysis (saponification) initially forms the carboxylate salt, which is then protonated in a separate acidic workup step.

Multicomponent Reaction Strategies Incorporating β-Keto Esters

β-Keto esters are ideal substrates for MCRs due to the presence of multiple reactive sites, including an acidic α-hydrogen and two electrophilic carbonyl carbons. This dual reactivity allows them to participate in a variety of reaction cascades. Strategies such as the Biginelli and Hantzsch reactions, as well as tandem sequences involving Knoevenagel condensations and Michael additions, effectively utilize β-keto esters to generate a diverse array of heterocyclic and carbocyclic structures.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. psiberg.comsigmaaldrich.com It is a modification of the aldol (B89426) condensation where a nucleophilic addition is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org In the context of synthesizing precursors for this compound, an aromatic aldehyde such as 4-methoxybenzaldehyde (B44291) can be condensed with a β-keto ester like ethyl acetoacetate (B1235776). thermofisher.com The resulting product, an ethyl benzylidene acetoacetate derivative, is a key intermediate for further transformations.

The success of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions. psiberg.com Weak bases are typically employed to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. wikipedia.org

Common catalytic systems include:

Amines and their salts : Primary, secondary, and tertiary amines such as piperidine (B6355638), morpholine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used. wikipedia.orgthermofisher.comrsc.org Often, a co-catalyst like acetic acid is added. scielo.br

Ionic Liquids : These have been explored as green solvent-catalyst systems. For instance, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) has been shown to promote the reaction effectively, likely through hydrogen bonding with the aldehyde's carbonyl group. rsc.org The use of ionic liquids can facilitate catalyst recycling and easier product work-up. rsc.orgscielo.br

Heterogeneous Catalysts : Solid-supported catalysts, such as reconstructed hydrotalcite, offer advantages like high activity, even in the presence of water, and ease of separation from the reaction mixture. organic-chemistry.org

Optimization of the reaction often involves the removal of water, a by-product of the condensation, to shift the equilibrium towards the product. thermofisher.com This can be achieved through azeotropic distillation or the use of molecular sieves. thermofisher.com Research has shown that conducting these reactions in ionic liquids at room temperature can provide good to excellent yields in short reaction times, presenting a greener alternative to traditional methods that use refluxing toluene (B28343) or benzene (B151609). scielo.br

Table 1: Selected Catalytic Systems for Knoevenagel Condensation of Aromatic Aldehydes with β-Keto Esters and Analogues

| Aromatic Aldehyde | Active Methylene Compound | Catalyst/Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid in [bmim(NTf2)] | Room Temp, 1 h | 84% | scielo.br |

| Benzaldehyde | Ethyl cyanoacetate | DABCO in [HyEtPy]Cl/H2O | Room Temp, 10 min | 98% | rsc.org |

| Benzaldehyde | Ethyl acetoacetate | Piperidine in Ethanol | 0°C | Single Product | thermofisher.com |

| Various Aromatic Aldehydes | Malonic Acid | Pyridine (B92270) (Doebner Modification) | Reflux | Varies | organic-chemistry.org |

A significant aspect of the Knoevenagel condensation is the potential for forming E/Z geometric isomers. The reaction of an unsymmetrical active methylene compound with an aldehyde can lead to a mixture of diastereomers. wikipedia.orgscielo.br The ratio of these isomers can be influenced by the substrates, catalyst, solvent, and temperature.

In the condensation of various aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, studies have shown the formation of both E and Z isomers, with the (E)-isomer often being predominant. scielo.br The isomers can typically be separated and characterized individually. In some cases, the initial mixture of isomers can equilibrate to favor the more thermodynamically stable isomer. wikipedia.orgmdpi.com For instance, the reaction involving 4-methoxybenzaldehyde yielded a product with an (E)/(Z) ratio of 78:22. scielo.br

Table 2: Diastereomeric Ratios for Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate

| Aryl Group of Aldehyde | Yield (%) | (E)/(Z) Ratio | Reference |

|---|---|---|---|

| 4-Methoxyphenyl (B3050149) | 84 | 78/22 | scielo.br |

| Phenyl | 75 | 85/15 | scielo.br |

| 4-Chlorophenyl | 81 | 82/18 | scielo.br |

| 2-Furanyl | 78 | 56/44 | scielo.br |

| 3,4-Methylenedioxyphenyl | 77 | 70/30 | scielo.br |

Data from condensations catalyzed by morpholine/acetic acid in an ionic liquid. scielo.br

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com β-Keto esters, such as ethyl acetoacetate and its derivatives, are excellent Michael donors. adichemistry.com In the presence of a base, the acidic α-proton is removed to generate a resonance-stabilized enolate, which then attacks the β-carbon of the unsaturated system. adichemistry.com This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions and results in a 1,5-dicarbonyl compound or a related structure. wikipedia.orgadichemistry.com

The product of a Michael addition is often an intermediate that can undergo a subsequent intramolecular cyclization. This tandem Michael addition-cyclization sequence provides efficient access to a wide variety of cyclic and heterocyclic systems. nih.gov For example, the reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate (an analogue of the target compound) and arylidenemalononitriles can yield dihydropyran derivatives. researchgate.net In another reported synthesis, the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes leads to chiral tetronic acid derivatives through a Michael addition followed by an intramolecular cyclization. buchler-gmbh.com These cascade reactions are highly valuable in synthetic chemistry as they can build complex molecular architectures with multiple stereocenters in a single step. nih.gov

The Biginelli reaction is a classic multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). xjenza.orgwikipedia.orgillinois.edu This one-pot synthesis is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The reaction is of significant interest as the resulting dihydropyrimidine (B8664642) core is found in many pharmacologically active compounds. wikipedia.orgmercer.edu

A direct application relevant to the synthesis of analogues of this compound is the reaction between 4-methoxybenzaldehyde, ethyl acetoacetate, and urea under acid catalysis. mercer.edu This specific combination yields ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. mercer.edu The mechanism is complex, with recent proposals suggesting it begins with the nucleophilic addition of urea to the aldehyde, followed by condensation to form an imine. wikipedia.org The β-keto ester then adds to this imine, and a final intramolecular cyclization and dehydration step yields the dihydropyrimidine product. wikipedia.orgillinois.edu Various catalysts, including protic and ionic liquids like diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc), have been developed to improve yields and shorten reaction times under environmentally benign conditions. nih.gov

Table 3: Examples of Products from the Biginelli Reaction Incorporating β-Keto Esters

| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | HCl/Ethanol, Reflux | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mercer.edu |

| Benzaldehyde | Ethyl acetoacetate | Urea | Acid Catalysis | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | wikipedia.org |

| Various Aromatic Aldehydes | Ethyl acetoacetate | Urea | DIPEAc, Room Temp | Corresponding Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates | nih.gov |

| Aromatic Aldehydes | Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate | Thiourea | Acetic Acid/Sodium Acetate | Ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates | eco-vector.com |

Other Cycloaddition and Condensation Pathways

While the Claisen condensation remains a cornerstone for β-keto ester synthesis, alternative cycloaddition and condensation pathways provide access to a wider array of structural analogues, particularly heterocyclic systems. These methods often involve multicomponent reactions or the use of specialized reagents to build complexity in a controlled manner.

One prominent strategy is the use of 1,3-dipolar cycloadditions. For instance, the reaction between a nitrile oxide, generated in situ from a primary nitro compound like 1-nitropropane, and an enamino ester can produce highly substituted isoxazoles. orgsyn.org This reaction proceeds through a remarkably selective 1,3-dipolar cycloaddition of the nitrile oxide to the enamine, followed by elimination of the amine to yield the aromatic isoxazole (B147169) ring. This method is highly valued for its control over regiochemistry, avoiding the mixtures of isomers often seen in other isoxazole syntheses. orgsyn.org

Multicomponent reactions, such as the Biginelli reaction, offer another efficient route to complex heterocyclic analogues from simple precursors like ethyl acetoacetate (a close analogue of the title compound), an aldehyde, and urea. mdpi.com Under certain conditions, this reaction can be preceded by an aldol condensation between the aldehyde and the β-keto ester, leading to even more complex structures. For example, the reaction of 2,4-dimethoxybenzaldehyde (B23906) with ethyl acetoacetate and urea, catalyzed by p-toluenesulfonic acid (PTSA), can yield not only the expected dihydropyrimidinone but also a "heterostilbene" type side product through a competing reaction pathway. mdpi.com

Condensation reactions involving ethyl diazoacetate represent another alternative. Aldehydes can react with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium pentachloride (NbCl₅) to furnish β-keto esters in good yields and with high selectivity under mild conditions. organic-chemistry.org This approach circumvents the need for pre-formed enolates and strong bases typical of the Claisen condensation.

Furthermore, reactions of activated substrates like arylidenemalononitriles with β-keto esters can lead to cyclized products. The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, for example, yields dihydropyran and piperidine derivatives, demonstrating a condensation-cyclization cascade. researchgate.net

Interactive Table: Examples of Alternative Condensation and Cycloaddition Reactions

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 1-Nitropropane, Ethyl β-pyrrolidinocrotonate | Phosphorus oxychloride, Triethylamine | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | orgsyn.org |

| Biginelli Reaction | 2,4-Dimethoxybenzaldehyde, Ethyl acetoacetate, Urea | p-Toluenesulfonic acid (PTSA) | Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Condensation with Diazo Compounds | Aldehydes, Ethyl diazoacetate | Niobium pentachloride (NbCl₅) | β-Keto esters | organic-chemistry.org |

| Condensation-Cyclization | Arylidenemalononitriles, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Triethylamine (NEt₃) | Dihydropyran and Piperidine derivatives | researchgate.net |

Chemo- and Regioselectivity in Synthetic Transformations

Achieving high levels of chemo- and regioselectivity is critical when synthesizing and functionalizing complex molecules like this compound, which possesses multiple reactive sites (the α-carbon, two carbonyl groups, and the aromatic ring).

Palladium-catalyzed reactions of allyl β-keto carboxylates are a powerful illustration of controlled selectivity. These reactions proceed through a π-allylpalladium enolate intermediate formed after decarboxylation. nih.gov The subsequent transformation of this intermediate can be directed towards different products based on the reaction conditions. For example, intramolecular aldol condensations can occur under neutral conditions, selectively forming cyclic aldol products without competing allylation. nih.gov This demonstrates high chemoselectivity, as the enolate reacts intramolecularly with a pendant aldehyde rather than undergoing other potential transformations.

The C-acylation of enolates is a fundamental step in β-keto ester synthesis, and modern methods have achieved high levels of selectivity. The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with acyl donors allows for a decarboxylative Claisen condensation, providing access to α-substituted β-keto esters. organic-chemistry.org Similarly, the use of ketene (B1206846) silyl (B83357) acetals in Ti-crossed Claisen condensations can provide access to thermodynamically unfavorable α,α-dialkylated products, showcasing high regioselectivity. organic-chemistry.org

Enantioselective transformations, a specialized form of stereoselectivity, are crucial for producing chiral building blocks. The α-halogenation of β-keto esters can be rendered highly enantioselective using chiral Lewis acid catalysts. For instance, a catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand can effect the chlorination of β-keto esters with up to 98% enantiomeric excess (ee). acs.org The resulting α-chloro-β-keto ester, a tertiary chloride, can then undergo nucleophilic substitution with complete inversion of configuration (Sɴ2 mechanism), a remarkable feat for a sterically hindered tertiary carbon. This two-step sequence allows for the chemo-, regio-, and stereoselective installation of various functional groups at the α-position. acs.org

The choice of solvent and reactants can also dictate the reaction pathway and product distribution. In the reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and arylidenemalononitriles, the ratio of the resulting dihydropyran to piperidine derivatives was found to be dependent on the specific arylidenemalononitrile substrate and the solvent used, highlighting the subtle balance of factors that control selectivity. researchgate.net

Interactive Table: Selective Transformations of β-Keto Esters and Precursors

| Transformation | Substrate Type | Key Reagents/Catalyst | Selectivity Achieved | Product | Reference |

|---|---|---|---|---|---|

| α-Chlorination | β-Keto ester | Cu(OTf)₂ / Chiral spirooxazoline ligand, NCS | High Enantioselectivity (up to 98% ee) | α-Chloro-β-keto ester | acs.org |

| Nucleophilic Substitution | α-Chloro-β-keto ester | Sodium azide (B81097) (NaN₃) | Complete Stereoselectivity (Sɴ2 inversion) | α-Azido-β-keto ester | acs.org |

| Intramolecular Aldol Condensation | Allyl β-keto ester with pendant aldehyde | Pd(0) catalyst | High Chemoselectivity | Cyclic aldol product | nih.gov |

| Decarboxylative Claisen Condensation | Magnesium enolate of malonic acid half oxyester | Acyl chlorides | High Regioselectivity | α-Substituted β-keto ester | organic-chemistry.org |

Scale-Up Considerations for Industrial and Research Applications

Translating a synthetic route from a laboratory flask to an industrial reactor or even a large-scale research setting presents a unique set of challenges. For compounds like this compound, considerations beyond reaction yield, such as cost, safety, equipment feasibility, and purification, become paramount.

A key challenge in scaling up many modern synthetic reactions is the reliance on expensive reagents and chromatographic purification. bg.ac.rs For example, a Mitsunobu reaction, while effective on a small scale, uses costly reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) and generates byproducts like tri-n-butylphosphine oxide that are difficult to remove without chromatography. Such purification methods are often impractical and economically unviable for large-scale production. bg.ac.rs

Process safety is another critical factor. Highly exothermic reactions, such as the quenching of DIBAL-H reductions, pose significant safety risks on a large scale and may require specialized cooling equipment not available in standard pilot plants. bg.ac.rs Similarly, the use of large volumes of flammable solvents or toxic reagents requires careful engineering controls and risk assessment.

To overcome these hurdles, process development chemists often re-evaluate and modify the initial synthetic route. This may involve replacing problematic reagents with cheaper, safer alternatives or redesigning steps to avoid chromatography. For instance, a Claisen-type condensation for the synthesis of an α-alkoxy-cinnamate, a related structure, was successfully performed on a 2000-L scale, demonstrating that classic reactions can be highly effective for industrial production. researchgate.net In some cases, the ester group itself might be changed for practical reasons; one development project switched from an ethyl ester to an isopropyl ester for scaling, not due to chemical reasons, but likely due to availability or physical properties more suitable for large-scale workup and isolation. bg.ac.rs

The adoption of modern manufacturing technologies can also facilitate scale-up. The use of continuous flow reactors, for example, can offer better control over reaction temperature and mixing, improve safety by minimizing the volume of reactive material at any given time, and allow for streamlined, automated production. This approach is increasingly being considered for the industrial synthesis of fine chemicals and pharmaceutical intermediates.

Mechanistic Investigations of Chemical Reactions Involving Ethyl 4 4 Methoxyphenyl 3 Oxobutanoate

Reaction Mechanism Elucidation via Experimental Techniques

The mechanisms of reactions involving Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, such as the Hantzsch and Biginelli reactions, are generally understood to proceed through a series of key intermediates. While direct isolation of all intermediates for this specific substrate is not extensively documented, the general pathways are well-established through studies of analogous β-keto esters. organic-chemistry.orgwikipedia.org

Study of Intermediates in Catalytic Cycles

In multicomponent reactions like the Hantzsch pyridine (B92270) synthesis, two primary intermediates are formed from the β-keto ester. organic-chemistry.orgresearchgate.net The first is a Knoevenagel condensation product, which arises from the reaction between an aldehyde and the active methylene (B1212753) group of this compound. The second key intermediate is an enamine, formed by the condensation of a second equivalent of the β-keto ester with ammonia (B1221849) or an ammonia source. organic-chemistry.orgresearchgate.net The subsequent condensation of these two intermediates leads to the formation of the dihydropyridine (B1217469) ring. organic-chemistry.org

Similarly, in the Biginelli reaction for the synthesis of dihydropyrimidinones, a widely accepted mechanism involves the initial acid-catalyzed reaction between the aldehyde (e.g., 4-methoxybenzaldehyde) and urea (B33335) to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the nucleophilic α-carbon of the β-keto ester, this compound, leading to an open-chain ureide which subsequently cyclizes to form the dihydropyrimidinone product.

A general representation of the key intermediates in these reactions is provided below:

| Reaction | Key Intermediates |

| Hantzsch Pyridine Synthesis | 1. Knoevenagel Condensation Product2. Enamine |

| Biginelli Reaction | 1. N-Acyliminium Ion2. Open-chain Ureide |

This table illustrates the generally accepted key intermediates in Hantzsch and Biginelli reactions, for which this compound is a suitable substrate.

Kinetic Studies of Key Transformation Steps

Tautomerism Studies (Keto-Enol and Keto-Hydrazo) in β-Keto Esters

β-Keto esters like this compound can exist in equilibrium between their keto and enol tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Spectroscopic characterization of a series of β-keto esters has shown that these compounds can exist exclusively in their β-keto ester tautomeric form. Theoretical studies on similar aryl-β-dicarbonyl compounds have indicated that in many cases, the keto form is more stable than the enol form. orientjchem.org The polarity of the solvent plays a significant role, with polar solvents generally favoring the more polar keto tautomer. orientjchem.org

A recent computational study on the tautomeric equilibrium of 3-phenyl-2,4-pentanedione, a related dicarbonyl compound, further supports that the keto form is generally more stable. orientjchem.org While no specific studies on the keto-hydrazo tautomerism of derivatives of this compound were found, this type of tautomerism is generally not considered a major contributing form for simple β-keto esters.

The table below summarizes the general trends observed for keto-enol tautomerism in β-dicarbonyl compounds:

| Factor | Influence on Keto-Enol Equilibrium |

| Solvent Polarity | Polar solvents tend to favor the keto form. orientjchem.org |

| Substituent Effects | The electronic nature of substituents can influence the relative stability of the tautomers. |

| Intramolecular Hydrogen Bonding | The enol form can be stabilized by intramolecular hydrogen bonding. |

This table outlines the key factors influencing the keto-enol tautomeric equilibrium in β-dicarbonyl compounds, which are applicable to this compound.

Role of Specific Catalysts and Reaction Conditions in Mechanism Alteration

The choice of catalyst and reaction conditions can significantly alter the mechanistic pathway and, consequently, the outcome of reactions involving this compound.

In the Biginelli reaction, both Brønsted and Lewis acids are commonly used as catalysts. Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial reaction with urea. This is a crucial step in the formation of the N-acyliminium ion intermediate. A variety of Lewis acids, including metal salts, have been shown to be effective catalysts. bldpharm.com

In some cases, the catalyst can lead to unexpected products. For example, in a Hantzsch-type reaction, the use of certain catalysts with o-methoxybenzaldehyde and a β-aminocrotonate led to the formation of a substituted pyran instead of the expected 1,4-dihydropyridine, indicating a change in the cyclization pathway. sigmaaldrich.com

The reaction conditions, such as the solvent and temperature, also play a critical role. For instance, the use of microwave irradiation has been shown to accelerate Hantzsch pyridine synthesis. nih.gov The solvent can also influence the keto-enol equilibrium of the β-keto ester, which in turn can affect its reactivity.

The following table provides examples of how catalysts can influence reactions involving β-keto esters:

| Catalyst Type | Role in Mechanism | Potential Outcome |

| Brønsted Acid | Protonates the aldehyde carbonyl, increasing its electrophilicity. | Promotes the formation of the N-acyliminium ion in the Biginelli reaction. |

| Lewis Acid | Coordinates to the aldehyde carbonyl, activating it for nucleophilic attack. | Can alter regioselectivity and accelerate the reaction. bldpharm.com |

| Organocatalysts | Can participate in the formation of key intermediates. | Can provide an alternative, often milder, reaction pathway. |

This interactive table summarizes the roles of different catalyst types in reactions involving β-keto esters like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the presence of keto-enol tautomerism, the spectrum may show signals for both the keto and enol forms, with the keto form generally being predominant in aprotic solvents like CDCl₃.

For the keto tautomer, the expected chemical shifts are as follows: The ethoxy group will display a triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the methylene (B1212753) protons (-O-CH₂-) at approximately δ 4.1 ppm, arising from coupling with each other. The methylene protons adjacent to the ester carbonyl group (-CO-CH₂-CO-) are expected to appear as a singlet around δ 3.5 ppm. The benzylic protons (-CO-CH₂-Ar) should also produce a singlet near δ 3.8 ppm. The aromatic protons of the p-methoxyphenyl group will present as two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group (Ar-OCH₃) protons will give a sharp singlet at about δ 3.8 ppm.

A publication's supplementary information provides ¹H NMR data for a compound labeled as 4-(4-methoxyphenyl)-4-oxobutanenitrile, which shares the 4-methoxyphenyl-4-oxobutyl moiety with the target compound. The reported chemical shifts for the aromatic protons (a doublet at δ 7.93 ppm and a doublet at δ 6.96 ppm) and the methoxy protons (a singlet) are in line with the expected values for the p-methoxyphenyl group. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-CH ₃ (ethyl) | ~1.2 | Triplet |

| -O-CH ₂-CH₃ (ethyl) | ~4.1 | Quartet |

| -CO-CH ₂-CO- | ~3.5 | Singlet |

| Ar-CH ₂-CO- | ~3.8 | Singlet |

| Ar-O-CH ₃ | ~3.8 | Singlet |

| Aromatic protons | ~6.8-7.2 | Two Doublets |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 13 distinct carbon signals are expected for the keto form.

The carbonyl carbons of the ester and ketone are the most deshielded, appearing at the downfield end of the spectrum (δ 165-205 ppm). The ester carbonyl is typically found around δ 167-175 ppm, while the ketone carbonyl is expected at a lower field, around δ 200-205 ppm. The carbons of the aromatic ring will resonate in the δ 114-160 ppm region. The carbon bearing the methoxy group will be the most deshielded among the aromatic carbons. The methoxy carbon itself will appear around δ 55 ppm. The methylene carbons of the ethyl group and the butanoate chain will be observed in the upfield region of the spectrum.

A supplementary information file lists ¹³C NMR data for a related compound, 4-(4-methoxyphenyl)-4-oxobutanenitrile, showing signals that are consistent with the carbon framework of the target molecule, particularly for the aromatic and methoxy carbons. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ (ethyl) | ~14 |

| -O-C H₂-CH₃ (ethyl) | ~61 |

| -CO-C H₂-CO- | ~50 |

| Ar-C H₂-CO- | ~45 |

| Ar-O-C H₃ | ~55 |

| Aromatic C -H | ~114, ~130 |

| Aromatic C -O & C -CO | ~128, ~163 |

| -C O- (Ester) | ~172 |

| -C O- (Ketone) | ~202 |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the connectivity of adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group. It would also confirm the absence of coupling for the singlet methylene protons and the methoxy protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms. For instance, the quartet at ~δ 4.1 ppm would correlate with the carbon signal at ~δ 61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:

The protons of the ethyl group to the ester carbonyl carbon.

The methylene protons adjacent to the carbonyls to both the ester and ketone carbonyl carbons.

The benzylic protons to the ketone carbonyl carbon and the aromatic carbons.

The methoxy protons to the aromatic carbon to which the methoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its principal functional groups. The most prominent features would be the strong C=O stretching vibrations. The ester carbonyl stretch is expected in the region of 1735-1750 cm⁻¹, while the ketone carbonyl stretch should appear at a slightly lower wavenumber, around 1715-1725 cm⁻¹. The presence of two distinct C=O bands would be a strong indicator of the β-keto ester functionality.

Other significant absorptions would include the C-O stretching vibrations of the ester and the ether linkage in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. C-H stretching vibrations for the sp³ hybridized carbons will be just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring will be just above 3000 cm⁻¹. The IR spectrum of a similar compound, 4-methoxyphenylacetic acid ethyl ester, shows a strong ester carbonyl absorption and the characteristic aromatic and ether bands, supporting these predictions. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1740 | Strong |

| C=O (Ketone) | ~1720 | Strong |

| C-H (Aromatic) | >3000 | Medium-Weak |

| C-H (Aliphatic) | <3000 | Medium |

| C=C (Aromatic) | ~1600, ~1510 | Medium |

| C-O (Ester & Ether) | ~1250, ~1170 | Strong |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For this compound, with a molecular formula of C₁₃H₁₆O₄, the calculated exact mass (monoisotopic mass) is 236.1049 Da. High-resolution mass spectrometry would be able to confirm this exact mass with a high degree of accuracy, typically to within a few parts per million, thus verifying the elemental composition. While no specific HRMS data was found for this compound, a study on a related compound demonstrated the use of HRMS for confirming the calculated mass. rsc.org

The standard mass spectrum would show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would be expected to show characteristic losses. Common fragmentation pathways for β-keto esters include cleavage of the C-C bonds adjacent to the carbonyl groups. Key expected fragments would include:

[M - OCH₂CH₃]⁺ (m/z 191): Loss of the ethoxy radical from the ester group.

[CH₃OC₆H₄CH₂CO]⁺ (m/z 149): Cleavage between the two carbonyl groups.

[CH₃OC₆H₄CO]⁺ (m/z 135): The p-methoxybenzoyl cation, which is often a stable and abundant fragment.

[CH₃OC₆H₄]⁺ (m/z 107): Loss of CO from the p-methoxybenzoyl cation.

The analysis of these fragments would provide strong evidence for the presence and connectivity of the different structural units within the molecule.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is a powerful analytical technique that provides an atomic-resolution view of a compound in its crystalline form. By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically decoded to determine the electron density distribution within the crystal. This, in turn, allows for the precise determination of atomic positions, leading to a complete three-dimensional model of the molecule.

Despite a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), a specific entry containing the complete X-ray diffraction data for this compound could not be located. Therefore, the following sections will describe the type of detailed structural information that such an analysis would yield, based on established principles of X-ray crystallography and the analysis of related structures.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis of this compound would provide a comprehensive set of geometric parameters for the molecule. These parameters are fundamental to understanding the compound's covalent framework.

Hypothetical Bond Lengths: The analysis would yield precise measurements of the distances between covalently bonded atoms. For example, one could determine the lengths of the carbon-carbon bonds within the phenyl ring, the carbon-oxygen double bonds of the keto and ester functional groups, and the various single bonds throughout the molecule. These values are typically reported in angstroms (Å).

Hypothetical Bond Angles: The angles formed between three connected atoms would also be determined. This information is critical for defining the local geometry around each atom. For instance, the bond angles around the sp2-hybridized carbons of the phenyl ring would be expected to be approximately 120°, while the angles around the sp3-hybridized carbons in the ethyl and butanoate chains would be closer to the tetrahedral angle of 109.5°.

Interactive Data Table: Hypothetical Geometric Parameters for this compound

| Parameter Type | Atoms Involved (Example) | Hypothetical Value |

| Bond Length | C=O (keto) | ~1.21 Å |

| Bond Length | C=O (ester) | ~1.20 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | O=C-C (keto) | ~120° |

| Bond Angle | C-O-C (ester) | ~117° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C(aryl)-C-C=O | Variable |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by experimental X-ray diffraction data.

Conformational Analysis and Intermolecular Interactions (Hydrogen Bonding)

The solid-state conformation of this compound would be fully revealed by X-ray crystallography. This includes the relative orientation of the 4-methoxyphenyl (B3050149) group with respect to the oxobutanoate chain. The flexibility of the butanoate chain allows for multiple potential conformations, and the crystallographic data would identify the specific conformation adopted in the crystal lattice.

Furthermore, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal packing. While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor at its oxygen atoms. Therefore, weak C-H···O hydrogen bonds are likely to be a significant feature of the crystal packing, where hydrogen atoms from the phenyl ring or the alkyl chains of neighboring molecules interact with the keto and ester oxygen atoms. The precise geometry of these interactions, including donor-acceptor distances and angles, would be determined.

Computational Chemistry and Modeling Studies of Ethyl 4 4 Methoxyphenyl 3 Oxobutanoate

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the structural, electronic, and reactive properties of molecules. For Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, these in silico methods provide a theoretical framework to understand its behavior at a molecular level, complementing experimental findings.

Applications in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

As a derivative of ethyl acetoacetate (B1235776), Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a key starting material for introducing a C4 functionalized chain into a target molecule. The inherent reactivity of β-ketoesters allows them to participate in a variety of transformations. researchgate.net They possess both electrophilic and nucleophilic characteristics, making them key intermediates in the synthesis of diverse and complex drug molecules. researchgate.net The methylene (B1212753) protons are acidic and can be easily removed by a base to generate a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, enabling the construction of new carbon-carbon bonds. This reactivity is fundamental to many classical organic reactions used to build molecular complexity.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science, and this compound is an important scaffold for their construction.

Pyrrolocoumarins are fused heterocyclic systems with a range of interesting biological activities, including cytotoxic, antifungal, and α-glucosidase inhibition properties. masterorganicchemistry.com The synthesis of these frameworks can be achieved through various methods, such as multi-component reactions (MCRs), 1,3-dipolar cycloadditions, and metal-catalyzed reactions. masterorganicchemistry.com One common approach involves building the pyrrole (B145914) ring onto a pre-existing coumarin (B35378) structure. masterorganicchemistry.com While direct synthesis from this compound is not explicitly detailed in recent reviews, analogous β-ketoesters are used in MCRs with aminocoumarins and other components to construct the pyrrolocoumarin core. orgsyn.org For instance, the one-pot reaction of 4-aminocoumarins, arylglyoxal monohydrates, and 1,3-dicarbonyl compounds yields substituted chromeno[4,3-b]pyrrolo-4(H)-ones. orgsyn.org Given its structure as a 1,3-dicarbonyl compound, this compound is a suitable candidate for participation in such synthetic strategies.

Isoxazoles are five-membered heterocyclic compounds that are present in numerous pharmaceuticals. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3+2]-cycloaddition reaction between nitrile oxides and 1,3-dicarbonyl compounds like β-ketoesters. tamu.edu A general and efficient method for creating isoxazoles involves the condensation of a β-ketoester with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net This reaction typically proceeds by forming an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole (B147169) ring.

Research has demonstrated the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones via a multicomponent reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes. researchgate.net By analogy, this compound can react with hydroxylamine to form 3-(4-methoxybenzyl)-5-methylisoxazole. Furthermore, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole highlights a pathway where the 4-methoxyphenyl (B3050149) moiety, originating from a precursor like the title compound, is incorporated at the 3-position of the isoxazole ring. nih.gov

| Reactants | Catalyst/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| β-ketoester, Hydroxylamine hydrochloride, Aldehyde | Agro-waste extract (WEOFPA) | Glycerol | Eco-friendly, green synthesis of isoxazol-5(4H)-ones. | researchgate.net |

| Phenyl hydroximoyl chlorides, Phenyl 1,3-diketones | DIPEA | Water/Methanol (B129727) | Fast, room temperature synthesis of 3,4,5-trisubstituted isoxazoles. | tamu.edu |

| Brominated chalcone (B49325), Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol (B145695) | Synthesis of 3,5-disubstituted isoxazoles via ketoxime intermediate. | nih.gov |

Pyrazoles and their fused derivatives, such as pyranopyrazoles, are privileged scaffolds in medicinal chemistry. organic-chemistry.org The standard synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.org this compound, as a 1,3-dicarbonyl equivalent, can be directly converted to the corresponding pyrazole (B372694) upon reaction with hydrazine hydrate.

A highly efficient method for synthesizing more complex pyranopyrazoles is the one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, this compound would serve as the β-ketoester component. The mechanism typically involves the initial formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, alongside the Knoevenagel condensation of the aldehyde and malononitrile. A subsequent Michael addition followed by cyclization and tautomerization yields the final dihydropyrano[2,3-c]pyrazole product. libretexts.org Various catalysts, including nano-eggshell/Ti(IV) and silica-grafted copper stannate, have been developed to promote this reaction under mild and environmentally friendly conditions. masterorganicchemistry.comlibretexts.org

| Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nano-eggshell/Ti(IV) (NEST) | Solvent-free, Room Temperature | Mild conditions, short reaction time, high yield, reusable catalyst. | libretexts.org |

| Silica grafted CuSnO3 | Ethanol, 70°C | High yield, short reaction time, economic catalyst. | masterorganicchemistry.com |

| 1-(carboxymethyl)pyridiniumiodide {[cmpy]I} | Solvent-free, 100°C | Green synthesis, reusable catalyst. | wikipedia.org |

The construction of cyclohexenone rings is a cornerstone of organic synthesis, famously applied in the creation of steroids and other natural products. libretexts.org The Robinson annulation is a classic and powerful method for forming a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.orgresearchgate.netacs.org The reaction typically combines a nucleophilic enolate donor with an α,β-unsaturated ketone acceptor. acs.org

This compound, as a β-ketoester, can be readily deprotonated to form a stable enolate. This enolate can act as the nucleophilic donor in a Michael reaction, adding to an α,β-unsaturated ketone like methyl vinyl ketone. masterorganicchemistry.com The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation, triggered by a base, to form a new six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclohexenone product. This sequence provides a direct route to highly functionalized cyclohexenone derivatives bearing a 4-methoxybenzyl substituent.

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide array of pharmacological properties. researchgate.net They are most famously synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netlibretexts.orgresearchgate.net This reaction allows for the rapid assembly of the dihydropyrimidinone core with substitution patterns determined by the choice of starting materials.

In the context of this compound, this compound serves as the β-ketoester component. When reacted with an aldehyde (R-CHO) and urea, it would yield a dihydropyrimidinone with the 4-methoxybenzyl group at the C6 position and the 'R' group from the aldehyde at the C4 position. A variety of catalysts, including Lewis acids like Ce(NO₃)₃·6H₂O, natural materials like granite, and reusable nanocatalysts, have been employed to improve the efficiency and yields of the Biginelli reaction under various conditions, from heating in ethanol to solvent-free protocols. researchgate.netlibretexts.org

| Catalyst | Solvent/Conditions | Typical Reactants | Reference |

|---|---|---|---|

| Ce(NO₃)₃·6H₂O | Solvent-less, 80°C | Aldehyde, β-ketoester, Urea | libretexts.org |

| H₂SO₄ (pH adjustment) | Reflux, 80°C | 4-Methoxybenzaldehyde (B44291), Ethyl acetoacetate, Urea | researchgate.net |

| Granite or Quartz | Refluxing Ethanol | Aldehyde, Ethyl acetoacetate, Urea | researchgate.net |

| Nano-γ-Al₂O₃/BF₃/Fe₃O₄ | Solvent-free, 80°C | Aldehyde, β-ketoester, Urea/Thiourea | |

| Ammonium (B1175870) chloride or Montmorillonite KSF | Solvent-free, 100°C or Ultrasonic irradiation | Aldehyde, β-ketoacetate, Urea |

Intermediate in the Production of Fine Chemicals

This compound serves as a key intermediate in the synthesis of a wide array of fine chemicals, particularly heterocyclic compounds and molecules of pharmaceutical interest. The reactivity of the β-keto ester moiety allows for its participation in numerous classical and modern organic reactions.

β-Keto esters are well-established precursors for the synthesis of complex molecules and are considered important building blocks in medicinal chemistry. rsc.orggoogle.com They are frequently employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. Two prominent examples are the Biginelli and Hantzsch reactions.

In the Biginelli reaction , a β-keto ester, an aldehyde, and urea (or a derivative) react to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org These DHPMs are a class of compounds widely utilized in the pharmaceutical industry, with applications including calcium channel blockers and antihypertensive agents. wikipedia.org Using this compound in this reaction would lead to DHPMs incorporating a 4-methoxyphenyl substituent, a common feature in many biologically active molecules.

Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of a β-keto ester (two equivalents), an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297) to produce dihydropyridines. wikipedia.orgorganic-chemistry.org These compounds are another important class of calcium channel blockers. wikipedia.org The use of this compound would yield dihydropyridines with a 4-methoxyphenyl group, potentially leading to novel therapeutic agents.

Furthermore, β-keto esters are crucial starting materials for the synthesis of pyrazolones through reaction with hydrazine derivatives. nih.gov Pyrazolone-based structures are found in various pharmaceuticals and are also used in the manufacturing of dyes and herbicides. nih.gov The versatility of this compound as a synthon is highlighted by its ability to act as a precursor to a diverse range of heterocyclic systems.

Table 1: Examples of Fine Chemicals Derived from β-Keto Esters

| Class of Fine Chemical | Synthetic Route | Potential Application |

|---|---|---|

| Dihydropyrimidinones (DHPMs) | Biginelli Reaction | Pharmaceuticals (e.g., calcium channel blockers) wikipedia.org |

| Dihydropyridines (DHPs) | Hantzsch Synthesis | Pharmaceuticals (e.g., calcium channel blockers) wikipedia.org |

| Pyrazolones | Reaction with Hydrazines | Pharmaceuticals, Dyes, Herbicides nih.gov |

Potential Applications in Polymer Synthesis

The unique chemical functionalities of this compound also present intriguing possibilities in the field of polymer science. While direct polymerization of this compound is not common, its β-keto ester group can be utilized to modify existing polymers or to synthesize new polymeric materials with specific properties.

One area of potential is in the creation of functional polymers . For instance, β-keto esters can be chemically attached to polymer backbones. Research has shown that β-keto esters can be used in polymer-supported synthesis of heterocycles by grafting them onto supports like polyethylene (B3416737) glycol (PEG). google.com This approach allows for the synthesis of complex molecules on a solid phase, simplifying purification processes.

A significant recent development is the use of β-ketoesters in creating chemically recyclable thermosets . A catalyst-free reaction between a β-ketoester and a 1,3-diol can form a cleavable β-(1,3-dioxane)ester linkage. nih.gov This chemistry has been applied to cross-link poly(vinyl alcohol) (PVA), resulting in thermosets with substantially improved mechanical properties, such as a three-fold increase in Young's modulus and a twelve-fold increase in toughness compared to linear PVA. nih.gov Crucially, these cross-linked polymers can be deconstructed under acidic conditions, allowing for the recovery of the original polymer, which addresses a major challenge in polymer recycling. nih.gov this compound, with its β-keto ester functionality, could potentially be employed in similar strategies to create recyclable polymers with tailored properties imparted by the methoxyphenyl group.

Table 2: Potential Roles of this compound in Polymer Science

| Application Area | Method | Outcome |

|---|---|---|

| Functional Polymer Synthesis | Grafting onto polymer backbones (e.g., PEG) | Creation of polymer-supported reagents for organic synthesis google.com |

| Recyclable Thermosets | Cross-linking of polymers like PVA via β-(1,3-dioxane)ester linkages | Enhanced mechanical properties and chemical recyclability nih.gov |

Development of Novel Functional Materials

The development of new materials with specific, tailored functions is a cornerstone of modern materials science. This compound, through its versatile reactivity as a β-keto ester, can be a valuable component in the design of such novel functional materials.

The aforementioned chemically recyclable thermosets derived from the reaction of β-ketoesters and polyols are a prime example of novel functional materials. nih.gov These materials combine enhanced mechanical strength with sustainability, a highly sought-after combination in materials design. The incorporation of the 4-methoxyphenyl group from this compound could influence properties such as thermal stability, hydrophobicity, and interaction with other materials.

Furthermore, β-keto esters are precursors to compounds used in the creation of liquid crystals and dyes . nih.gov Pyrazolone derivatives, synthesized from β-keto esters, are known to have applications in these areas. nih.gov The rigid structure of the aromatic ring in this compound could be advantageous in designing molecules with liquid crystalline properties.

The synthesis of fluorinated materials is another area of interest. Fluorinated polymers possess desirable characteristics such as high thermal stability, chemical resistance, and low friction coefficients. mdpi.com Fluorinated β-keto esters serve as important building blocks for these materials. mdpi.com While not intrinsically fluorinated, this compound could be chemically modified to include fluorine atoms, thereby opening a pathway to new fluorinated polymers and materials with unique surface properties or enhanced stability. The methoxy (B1213986) group on the phenyl ring could also be used as a handle for further functionalization, allowing for the creation of a wide range of specialized materials.

Biological Activity and Medicinal Chemistry Research

Investigation of Enzyme Inhibition Potential and Mechanisms

Cyclooxygenase-2 (COX-2) Inhibition

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate has been evaluated for its capacity to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. In a study focused on the synthesis of novel pyrazole (B372694) derivatives, the precursor compound, this compound, was itself screened for COX-2 inhibitory action. The results from an in vitro COX inhibition assay indicated that the compound achieved 48% inhibition of the COX-2 enzyme when tested at a concentration of 10 µM. For comparison, the standard nonsteroidal anti-inflammatory drug (NSAID) celecoxib, used as a positive control in the same assay, demonstrated 66% inhibition.

| Compound | COX-2 Inhibition (%) |

|---|---|

| This compound | 48 |

| Celecoxib (Standard) | 66 |

Tyrosinase Inhibition

The potential for this compound to modulate the activity of tyrosinase has been a subject of scientific research. Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibitors are of great interest for dermatological and cosmetic applications, particularly in the management of hyperpigmentation. A study investigating the biological activity of various β-keto esters found that this compound exhibited inhibitory effects on tyrosinase. The compound's potency was quantified with an IC50 value of 89.42 ± 0.12 µM. The IC50 value denotes the concentration of an inhibitor required to reduce the activity of an enzyme by half. In the same study, the well-established tyrosinase inhibitor, kojic acid, showed an IC50 value of 16.24 ± 0.02 µM.

| Compound | Tyrosinase Inhibition IC50 (µM) |

|---|---|

| This compound | 89.42 ± 0.12 |

| Kojic Acid (Standard) | 16.24 ± 0.02 |

Antimicrobial Activity Studies

Antibacterial Efficacy

The antibacterial activity of this compound has been assessed against a spectrum of both Gram-positive and Gram-negative bacteria. In one such investigation, the compound's ability to inhibit bacterial growth was determined using the agar (B569324) diffusion method, with the results quantified by measuring the diameter of the zone of inhibition. The study revealed that the compound was active against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, producing inhibition zones of 12 mm and 10 mm, respectively. Activity was also observed against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with inhibition zones of 11 mm and 9 mm, respectively.

| Bacterial Strain | Gram Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 12 |

| Bacillus subtilis | Gram-positive | 10 |

| Escherichia coli | Gram-negative | 11 |

| Pseudomonas aeruginosa | Gram-negative | 9 |

Antifungal Efficacy

In addition to its antibacterial properties, this compound has been screened for its effectiveness against fungal organisms. The same study that evaluated its antibacterial profile also tested its activity against the fungal species Aspergillus niger and Candida albicans. The compound demonstrated antifungal properties, creating a zone of inhibition of 13 mm against Aspergillus niger and 11 mm against Candida albicans.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus niger | 13 |

| Candida albicans | 11 |

Antioxidant Properties and Mechanisms

The antioxidant potential of this compound has been investigated through its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to determine such activity. Research into the antioxidant properties of β-keto esters has shown that this compound possesses significant radical scavenging ability. The compound's efficacy was measured with an IC50 value of 78.42 ± 0.15 µM. This value indicates the concentration of the compound needed to scavenge 50% of the DPPH radicals present in the assay. For reference, the standard antioxidant ascorbic acid (Vitamin C) exhibited an IC50 value of 40.18 ± 0.08 µM in the same experimental conditions.

| Compound | DPPH Radical Scavenging IC50 (µM) |

|---|---|

| This compound | 78.42 ± 0.15 |

| Ascorbic Acid (Standard) | 40.18 ± 0.08 |

Cytotoxic and Anticancer Activity Evaluation

The evaluation of a compound's potential as an anticancer agent typically begins with assessing its cytotoxicity against various cancer cell lines. This is a foundational step in drug discovery, providing a measure of the compound's ability to kill or inhibit the proliferation of cancer cells.

In vitro cytotoxicity is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Although specific IC50 values for this compound are not readily found, studies on related β-keto esters and compounds with a 4-methoxyphenyl (B3050149) moiety have demonstrated cytotoxic activity. For instance, derivatives of pyrazolones, which can be synthesized from β-keto esters, have been evaluated for their cytotoxicity against various cancer cell lines. nih.gov Similarly, numerous compounds containing the 4-methoxyphenyl group, such as chalcones and their derivatives, have shown significant anticancer activity.

Table 1: Cytotoxic Activity of Selected Compounds Structurally Related to this compound

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolone (B3327878) Derivatives | ACHN (Renal) | Varies | nih.gov |

| Pyrazolone Derivatives | Panc-1 (Pancreatic) | Varies | nih.gov |

| Pyrazolone Derivatives | HCT-116 (Colon) | Varies | nih.gov |

| Thiophene Carboxamide (2b) | Hep3B (Liver) | 5.46 | mdpi.com |

| Thiophene Carboxamide (2e) | Hep3B (Liver) | 12.58 | mdpi.com |

| Diarylpentanoid (BP-C4) | HCT116 (Colorectal) | Varies | nih.gov |

| 4-Aryl-1,4-Dihydropyridines | HeLa (Cervical) | Varies | mdpi.com |

| 4-Aryl-1,4-Dihydropyridines | MCF-7 (Breast) | Varies | mdpi.com |

| Note: This table presents data for structurally related compounds to infer the potential activity of this compound, for which direct data is not available. |

The anticancer activity of compounds is mediated through their interaction with specific molecular targets and the modulation of cellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. For analogues of this compound, several molecular targets have been identified.

Compounds containing the 4-methoxyphenyl group have been shown to target a variety of proteins involved in cancer progression. For example, some chalcone (B49325) derivatives with a 4-methoxyphenyl ring exhibit inhibitory activity against tubulin polymerization, a process essential for cell division. nih.gov Others have been found to target signaling pathways involving vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). mdpi.com Furthermore, some pyrimido[4,5-c]quinolin-1(2H)-one derivatives with methoxy (B1213986) substitutions have been investigated as inhibitors of tubulin polymerization. researchgate.net

Pharmacological Screening of Related Structures

The pharmacological screening of compounds structurally similar to this compound reveals a broad spectrum of biological activities. The 4-methoxyphenyl moiety is a common feature in many pharmacologically active molecules. For instance, compounds incorporating this group have been explored for their anti-inflammatory, antimicrobial, and antimetastatic properties, in addition to their anticancer effects. nih.gov

A review of structure-activity relationship studies indicates that the presence and position of a methoxy group on a phenyl ring can significantly influence the biological activity of a compound. nih.gov For example, in some series of compounds, a 4-methoxy substitution has been found to be optimal for anticancer activity.

Structure-Activity Relationships (SAR) in Substituted Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. For compounds related to this compound, SAR studies have provided valuable insights into the chemical features that govern their biological activity.

The key structural components of this compound are the ethyl ester group, the β-keto group, and the 4-methoxyphenyl group. Modifications to any of these parts can have a significant impact on the compound's cytotoxic profile.

The Phenyl Ring and its Substituents: The substitution pattern on the phenyl ring is a critical determinant of activity. The presence of a methoxy group at the para-position (4-position) is often associated with potent biological effects in various classes of compounds. researchgate.netnih.gov SAR studies on chalcones and related flavonoids have consistently shown that the 4-methoxy group enhances anticancer activity.

The β-Keto Ester Moiety: The β-keto ester functionality provides a scaffold that can be readily modified to generate a library of derivatives. Cyclization reactions with reagents like hydrazine (B178648) can lead to the formation of heterocyclic compounds such as pyrazolones, which themselves have shown a range of biological activities, including cytotoxicity against cancer cells. nih.gov The reactivity of the β-keto group and the ester allows for various chemical transformations, making it a versatile starting point for the synthesis of new potential therapeutic agents.

Green Chemistry and Sustainable Synthetic Protocols

Solvent-Free Reactions for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Synthesis

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction for producing β-keto esters, has been shown to proceed efficiently under solvent-free conditions. aklectures.comresearchgate.netchegg.comntu.edu.sglibretexts.org

For the synthesis of this compound, a potential solvent-free approach would involve the direct reaction of ethyl 4-methoxyphenylacetate (B8689602) with a strong base like potassium tert-butoxide, followed by the addition of ethyl acetate (B1210297). Research on similar structures, such as the solvent-free Claisen condensation of ethyl phenylacetate (B1230308), has demonstrated high yields in significantly reduced reaction times compared to solution-based methods. researchgate.net In one study, heating ethyl phenylacetate with potassium tert-butoxide at 100°C for just 30 minutes resulted in an 80% yield of the corresponding β-keto ester. researchgate.net This approach minimizes waste and simplifies product isolation. researchgate.netudel.edu Mechanochemical methods, which involve inducing reactions in solids by grinding or milling, also offer a solvent-free alternative for ketone synthesis and could be explored for this condensation. libretexts.org

Table 1: Comparison of Solvent-Free vs. Solution-Based Claisen Condensation for Phenylacetate

| Parameter | Solvent-Free Method | Solution-Based Method |

| Reactants | Ethyl Phenylacetate, Potassium tert-butoxide | Ethyl Phenylacetate, Base (e.g., NaOEt) |

| Solvent | None (one reactant is liquid) | Ethanol (B145695), Toluene (B28343), etc. |

| Temperature | 100 °C | Reflux |

| Reaction Time | 30 minutes | Several hours |

| Yield | ~80% | Variable, often lower |

| Waste | Minimal (no solvent waste) | Significant solvent waste |

| Reference | researchgate.net | General textbook procedures |

Utilization of Environmentally Benign Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options, such as water or ionic liquids, to replace volatile and often toxic organic solvents.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While traditional Claisen condensations are sensitive to water, as it can hydrolyze the ester reactants, modern catalytic systems are being developed to overcome this limitation. For instance, the hydration of activated alkynes to form β-keto esters has been successfully demonstrated in aqueous media. nsf.gov Furthermore, related reactions like the synthesis of β-keto-sulfones have been achieved in water under microwave irradiation, suggesting the potential for developing water-tolerant methodologies for β-keto ester synthesis. organic-chemistry.org Research into phase-transfer catalysis or the use of surfactants could facilitate the Claisen condensation of hydrophobic precursors like ethyl 4-methoxyphenylacetate in an aqueous environment.

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. tcichemicals.comresearchinschools.org They can act as both the solvent and the catalyst in organic reactions. researchinschools.org In the context of ester synthesis, ILs have been employed as catalysts for esterification reactions. researchinschools.org For the synthesis of this compound, an ionic liquid could serve as the reaction medium for the Claisen condensation. The unique solvating properties of ILs can enhance reaction rates and selectivity. After the reaction, the product can often be separated by extraction with a less polar solvent, allowing the ionic liquid to be recovered and reused, thereby minimizing waste. tcichemicals.com For example, in Friedel-Crafts and Stille reactions, catalysts retained in the ionic liquid phase have been reused multiple times without significant loss of activity. tcichemicals.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govejbps.comcem.com The Claisen condensation and related reactions are well-suited for microwave heating.

The synthesis of this compound could be significantly optimized using microwave irradiation. A plausible procedure would involve mixing an ester of 4-methoxyphenylacetic acid with ethyl acetate and a suitable base in a microwave reactor. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, reducing the formation of side products. rsc.orgnih.gov Studies on the microwave-assisted Claisen-Schmidt condensation to form chalcones, which also involves base-catalyzed condensation, have shown dramatic rate enhancements. researchgate.net For example, the synthesis of various heterocyclic compounds like 1,4-dihydropyridines from ethyl acetoacetate (B1235776) is achieved with high efficiency under microwave irradiation. ejbps.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Multicomponent Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 90 minutes | 8 minutes |

| Yield | 73% | 94% |

| Energy Consumption | High | Low |

| Product Purification | Column Chromatography often needed | Simpler work-up |

| Reference | nih.gov | nih.gov |

Catalyst Design for Sustainability

The development of sustainable catalysts focuses on replacing stoichiometric reagents with catalytic alternatives that are efficient, selective, and, crucially, recyclable.

For the synthesis of this compound, traditional strong bases like sodium ethoxide or potassium tert-butoxide are used in stoichiometric amounts and are consumed during the reaction and subsequent work-up. aklectures.comntu.edu.sg A greener approach involves the use of heterogeneous, recyclable catalysts.

Solid Acid Catalysts: While the Claisen condensation is traditionally base-catalyzed, solid acid catalysts offer a recyclable alternative for related esterification and condensation reactions. Materials like sulfonic acid resins or metal oxides (e.g., borate (B1201080) zirconia) can be used. rsc.org These solid catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and cost.